molecular formula C14H14O4S4 B14343910 Disulfide, bis[4-(methylsulfonyl)phenyl] CAS No. 92424-06-1

Disulfide, bis[4-(methylsulfonyl)phenyl]

Cat. No.: B14343910
CAS No.: 92424-06-1
M. Wt: 374.5 g/mol
InChI Key: XXYVGTWDKQHQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfide, bis[4-(methylsulfonyl)phenyl] is an organic compound with the molecular formula C14H14O4S4 It is characterized by the presence of two phenyl rings each substituted with a methylsulfonyl group and connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis[4-(methylsulfonyl)phenyl] typically involves the oxidation of thiols. One common method is the reaction of 4-(methylsulfonyl)thiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions to avoid over-oxidation .

Industrial Production Methods

Industrial production of disulfide, bis[4-(methylsulfonyl)phenyl] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[4-(methylsulfonyl)phenyl] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Disulfide, bis[4-(methylsulfonyl)phenyl] has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, bis[4-(methylsulfonyl)phenyl] primarily involves redox reactions. The disulfide bond can undergo reversible oxidation and reduction, which is crucial in maintaining the redox balance in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, thereby affecting protein structure and function .

Comparison with Similar Compounds

Similar Compounds

    Disulfide, bis(4-methylphenyl): Similar structure but lacks the methylsulfonyl groups.

    Disulfide, bis(4-chlorophenyl): Contains chlorine substituents instead of methylsulfonyl groups.

    Disulfide, bis(4-nitrophenyl): Contains nitro groups instead of methylsulfonyl groups.

Uniqueness

Disulfide, bis[4-(methylsulfonyl)phenyl] is unique due to the presence of methylsulfonyl groups, which enhance its solubility and reactivity compared to other disulfides. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

92424-06-1

Molecular Formula

C14H14O4S4

Molecular Weight

374.5 g/mol

IUPAC Name

1-methylsulfonyl-4-[(4-methylsulfonylphenyl)disulfanyl]benzene

InChI

InChI=1S/C14H14O4S4/c1-21(15,16)13-7-3-11(4-8-13)19-20-12-5-9-14(10-6-12)22(2,17)18/h3-10H,1-2H3

InChI Key

XXYVGTWDKQHQOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.